molecular formula C17H22O5 B3030537 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 91652-00-5

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No.: B3030537
CAS No.: 91652-00-5
M. Wt: 306.4 g/mol
InChI Key: KAGIRXVDTGQWKF-UHFFFAOYSA-N
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Description

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is an organic compound with the molecular formula C17H22O5. It is a derivative of benzenecarboxylic acid, featuring a methacryloyloxy group attached to a hexyl chain, which is further connected to a benzenecarboxylic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with 6-(4-formylphenoxy)hexyl methacrylate.

    Reaction with Methanol: 116.14 g of 6-(4-formylphenoxy)hexyl methacrylate is dissolved in 2100 mL of methanol.

    Addition of Sodium Dihydrogen Phosphate: An aqueous solution of sodium dihydrogen phosphate (43 g in 570 mL of water) is added.

    Oxidation: 73 mL of a 30% hydrogen peroxide solution is added, followed by the dropwise addition of an aqueous sodium chlorite solution (61.9 g of sodium chlorite in 500 mL of water).

    Reaction Conditions: The reaction mixture is stirred at 45°C for 3 hours.

    Precipitation: The reaction mixture is cooled to 20°C, and 2250 mL of water is added to precipitate the product.

    Filtration: The solid product is collected by filtration, yielding 72.7 g of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and stirring time, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methacryloyloxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sodium dihydrogen phosphate.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles can be used to replace the methacryloyloxy group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid has several scientific research applications :

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: The compound can be used in the development of biomaterials for medical applications, such as drug delivery systems.

    Industry: The compound is used in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methacryloyloxy group allows the compound to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzenecarboxylic acid moiety may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-(Acryloyloxy)hexyl]oxy}benzenecarboxylic acid
  • 4-{[6-(Methacryloyloxy)butyl]oxy}benzenecarboxylic acid
  • 4-{[6-(Methacryloyloxy)hexyl]oxy}benzoic acid

Uniqueness

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methacryloyloxy group allows for polymerization, while the benzenecarboxylic acid moiety provides additional reactivity and potential biological activity.

Properties

IUPAC Name

4-[6-(2-methylprop-2-enoyloxy)hexoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-13(2)17(20)22-12-6-4-3-5-11-21-15-9-7-14(8-10-15)16(18)19/h7-10H,1,3-6,11-12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGIRXVDTGQWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395638
Record name 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91652-00-5
Record name 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

71.5 g (0.3 mol) of 4-(6-hydroxy-hexyloxy)-benzoic acid and 101.5 g (1.18 mol) of methacrylic acid were dissolved in 950 ml of chloroform. After the addition of 7.2 g (0.07 mol) of hydroquinone and 7.2 g (0.04 mol) of p-toluenesulphonic acid the batch was boiled under reflux on a water separator for 48 hours. The clear brown solution was subsequently evaporated, the residue was taken up in 1.5 l of diethyl ether, filtered and shaken five time with 300 ml of H2O each time. The organic phase was dried over Na2SO4, evaporated and the residue was recrystallized twice from methanol. After drying at 40° C. in a water-jet vacuum 47.33 g of 4-[6-(2-methyl-acryloyloxy)-hexyloxy]-benzoic acid remained behind as a white powder; m.p. 83° C.
Quantity
71.5 g
Type
reactant
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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